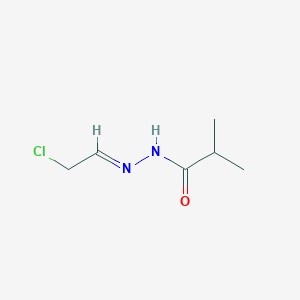

N'-(2-chloroethylidene)-2-methylpropanehydrazide

Description

Properties

IUPAC Name |

N-[(E)-2-chloroethylideneamino]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O/c1-5(2)6(10)9-8-4-3-7/h4-5H,3H2,1-2H3,(H,9,10)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFGSEAQUGLRRQ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NN=CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N/N=C/CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroethylidene)-2-methylpropanehydrazide typically involves the reaction of 2-chloroethylidene with 2-methylpropanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of N’-(2-chloroethylidene)-2-methylpropanehydrazide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroethylidene)-2-methylpropanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(2-chloroethylidene)-2-methylpropanehydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-chloroethylidene)-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Electron-Withdrawing Groups : The chloroethylidene group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy or methyl in ).

- Synthetic Efficiency : Ultrasound-assisted methods (e.g., ) achieve higher yields (>80%) compared to traditional heating (e.g., 13–41% in ).

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Comparison

Key Observations:

- Chlorine Impact: The C–Cl bond in chloroethylidene derivatives contributes to lower solubility in polar solvents compared to non-halogenated analogs.

- Thermal Stability : Compounds with aromatic substituents (e.g., coumarin ) exhibit higher melting points due to π-π stacking and rigidity.

Biological Activity

N'-(2-chloroethylidene)-2-methylpropanehydrazide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is characterized by its unique structure, which combines a chloroethylidene group with a hydrazide moiety. The molecular formula is . Its synthesis typically involves the reaction of 2-chloroethylidene with 2-methylpropanehydrazide under controlled conditions to yield high-purity products.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to alterations in protein structure and function, thereby triggering various biochemical pathways. The compound has been studied for its potential effects on:

- Cell Proliferation : It may inhibit or promote cell growth depending on the cellular context.

- Apoptosis : Research suggests it could induce programmed cell death in certain cancer cell lines.

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and impacting metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Antimicrobial Properties : Research indicated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics.

- Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress, suggesting a role in neuroprotection.

Data Table: Summary of Biological Activities

Safety and Toxicity

While this compound shows promise in various biological applications, safety assessments are crucial. Toxicity studies indicate that the compound may have dose-dependent effects, necessitating careful evaluation before therapeutic use. Information on safety and hazards is available from databases such as PubChem and BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.